molecular formula C23H20ClNO2 B2817261 2-Benzyl-5-[(4-chlorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one CAS No. 850905-34-9

2-Benzyl-5-[(4-chlorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one

Cat. No.: B2817261
CAS No.: 850905-34-9
M. Wt: 377.87
InChI Key: PFOZPANQDIPRMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different functional group. For example, the benzyl group might be introduced through a Friedel-Crafts alkylation, while the chlorophenyl group could be added through a nucleophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl and chlorophenyl groups are both aromatic, meaning they contain a ring of carbon atoms with delocalized electrons . The methoxy group is a common ether group, and the isoquinolinone group is a type of heterocyclic compound.


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by the presence of these functional groups. For example, the benzyl and chlorophenyl groups might undergo electrophilic aromatic substitution reactions, while the methoxy group could participate in ether cleavage reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aromatic rings might increase its stability and rigidity, while the ether group could influence its polarity and solubility .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Chen Zhan-guo (2008) investigated a new method for synthesizing a derivative of 3,4-dihydro-isoquinolin-1(2H)-one, which could contribute to the development of novel compounds with potential biological activity (Chen Zhan-guo, 2008).
    • Berk Mujde et al. (2011) reported a new method for preparing the 3,4-dihydroisoquinolin-1(2H)-one skeleton, a key structure in isoquinoline alkaloids, highlighting its relevance in synthetic chemistry (Berk Mujde, Sevil Özcan, M. Balcı, 2011).
  • Potential Biological Applications :

  • Pharmacological Properties :

    • Satoshi Doi et al. (1997) explored the Bischler–Napieralski isoquinoline synthesis, which is significant for understanding the pharmacological properties of isoquinoline derivatives (Satoshi Doi, N. Shirai, Yoshiro. Sato, 1997).
    • J. Berry et al. (1997) synthesized 5-substituted isoquinolin-1-ones and investigated their potential as bioreductively activated pro-drugs, suggesting applications in targeted drug delivery for cancer treatment (J. Berry, C. Y. Watson, W. Whish, M. Threadgill, 1997).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a potential drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

2-benzyl-5-[(4-chlorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNO2/c24-19-11-9-18(10-12-19)16-27-22-8-4-7-21-20(22)13-14-25(23(21)26)15-17-5-2-1-3-6-17/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOZPANQDIPRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=C(C=C3)Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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